molecular formula C20H17N5O3 B2390502 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide CAS No. 899996-60-2

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide

Cat. No. B2390502
CAS RN: 899996-60-2
M. Wt: 375.388
InChI Key: QUTMDDRUALNNEU-UHFFFAOYSA-N
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Description

“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-d]pyrimidines . These compounds are heterocyclic and present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-d]pyrimidines often involves the use of a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-d]pyrimidines consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

1H-pyrazolo[3,4-d]pyrimidines have been involved in various chemical reactions. For instance, they have been used in the synthesis of new anticancer agents targeting EGFRWT and EGFRT790M . Another example is the synthesis of (4-Imino-1-substitued phenyl-1, 4-dihydro-pyrazolo[3, 4-d]pyrimidin-5-yl)-urea derivatives .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with potential anticancer activity. One study focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468 (Al-Sanea et al., 2020).

Radioligand Development for PET Imaging

Another application involves the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This derivative is part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides reported as selective ligands for the translocator protein, an early biomarker of neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial Activity

Additionally, the synthesis of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety has been reported, where the compounds exhibited antimicrobial activity. This highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents, providing a basis for further exploration in antimicrobial therapy (Bondock et al., 2008).

Synthesis and Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives

A study on the synthesis and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives revealed that among twenty new derivatives, ten showed mild to moderate activity against the human breast adenocarcinoma cell line MCF7. This suggests the potential of these derivatives for further development as antitumor agents (El-Morsy et al., 2017).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research signifies the importance of these derivatives in developing in vivo PET radiotracers for neuroinflammation imaging, contributing to the early diagnosis and management of neuroinflammatory conditions (Damont et al., 2015).

Mechanism of Action

Target of Action

The compound, also known as 2-(4-methylphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide, primarily targets mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of mTOR and PI3 kinases affects several biochemical pathways. These kinases are part of the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression and survival. Their inhibition can lead to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of apoptosis and cell cycle arrest . These effects can lead to the death of cancer cells, thereby inhibiting tumor growth.

properties

IUPAC Name

2-(4-methylphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-7-9-16(10-8-14)28-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTMDDRUALNNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide

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